molecular formula C5H4O4 B1226000 5-hydroxyfuran-2-carboxylic Acid

5-hydroxyfuran-2-carboxylic Acid

Cat. No. B1226000
M. Wt: 128.08 g/mol
InChI Key: JVUTYZQGCHCOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxyfuran-2-carboxylic acid is a hydroxy monocarboxylic acid that is furan substituted by a hydroxy group at position 5 and a carboxy group at position 2 respectively. It has a role as a Saccharomyces cerevisiae metabolite. It is a member of furans and a hydroxy monocarboxylic acid.
5-Hydroxy-2-furoic acid belongs to the class of organic compounds known as furoic acids. These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom. 5-Hydroxy-2-furoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 5-Hydroxy-2-furoic acid exists in all eukaryotes, ranging from yeast to humans.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Methods : 5-Hydroxyfuran-2(5H)-one derivatives are synthesized from transformations of 2-oxocarboxylic acids, formylation or carboxylation of aromatic compounds, and modifications of furan derivatives (Fedoseev & Belikov, 2018).

Biosynthesis and Biocatalysis

  • Biomass Conversion : Recombinant Escherichia coli strains have been developed to convert furfural into furan-based carboxylic acids, highlighting the potential industrial applications of these acids (Wang, Gong, & He, 2020).

Industrial and Pharmaceutical Applications

  • Bio-based Building Blocks : Furan carboxylic acids, derived from 5-hydroxymethylfurfural, are promising in pharmaceutical and polymer industries, with controlled synthesis methods developed using enzyme cascades (Jia, Zong, Zheng, & Li, 2019).
  • Antibacterial Activity : Certain furan derivatives, including those related to 5-hydroxyfuran-2-carboxylic acid, have shown potent antibacterial activity, particularly against Staphylococcus aureus (Ma et al., 2016).

Chemical Production and Transformation

  • Production from Hexoses : Transforming carbohydrates like glucose or fructose into derivatives like 5-Hydroxymethylfurfural, a precursor of furan carboxylic acids, has been studied, showing the potential of such compounds in clean production methods (Souza, Yu, Rataboul, & Essayem, 2012).

Bioconversion

  • Biocatalytic Transformation : Whole-cell biotransformation methods have been developed for converting biomass-derived compounds into 5-hydroxyfuran-2-carboxylic acid derivatives, emphasizing the importance of these compounds as building blocks for antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

Catalyst Development

  • Catalytic Processes : Studies have shown the use of gold nanoparticle catalysts in the conversion of biomass into furan derivatives, demonstrating the high efficiency and potential for sustainable production (Casanova, Iborra, & Corma, 2009).

properties

Product Name

5-hydroxyfuran-2-carboxylic Acid

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

5-hydroxyfuran-2-carboxylic acid

InChI

InChI=1S/C5H4O4/c6-4-2-1-3(9-4)5(7)8/h1-2,6H,(H,7,8)

InChI Key

JVUTYZQGCHCOPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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